Cas no 1805948-10-0 (2-Bromo-4-methylpyridine-6-acetonitrile)

2-Bromo-4-methylpyridine-6-acetonitrile is a versatile brominated pyridine derivative with a nitrile functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its reactive bromine and nitrile moieties enable selective functionalization, facilitating the construction of complex heterocyclic compounds. The methyl group at the 4-position enhances stability while allowing further derivatization. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to its electron-deficient pyridine core. Its high purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for use in medicinal chemistry and material science, it offers a balance of reactivity and selectivity for targeted synthetic pathways.
2-Bromo-4-methylpyridine-6-acetonitrile structure
1805948-10-0 structure
Product name:2-Bromo-4-methylpyridine-6-acetonitrile
CAS No:1805948-10-0
MF:C8H7BrN2
MW:211.058580636978
CID:4901559

2-Bromo-4-methylpyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-methylpyridine-6-acetonitrile
    • Inchi: 1S/C8H7BrN2/c1-6-4-7(2-3-10)11-8(9)5-6/h4-5H,2H2,1H3
    • InChI Key: HBEPEFPGJHFTBA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC(CC#N)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • XLogP3: 1.9
  • Topological Polar Surface Area: 36.7

2-Bromo-4-methylpyridine-6-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029011957-1g
2-Bromo-4-methylpyridine-6-acetonitrile
1805948-10-0 95%
1g
$2,981.85 2022-04-01
Alichem
A029011957-250mg
2-Bromo-4-methylpyridine-6-acetonitrile
1805948-10-0 95%
250mg
$989.80 2022-04-01

Additional information on 2-Bromo-4-methylpyridine-6-acetonitrile

Recent Advances in the Application of 2-Bromo-4-methylpyridine-6-acetonitrile (CAS: 1805948-10-0) in Chemical Biology and Pharmaceutical Research

2-Bromo-4-methylpyridine-6-acetonitrile (CAS: 1805948-10-0) has emerged as a pivotal intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are crucial for modulating protein-protein interactions and enzymatic activity. This briefing consolidates the latest findings on its synthetic applications, mechanistic insights, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of selective JAK2 inhibitors, where its bromo and nitrile functional groups enabled efficient Suzuki-Miyaura cross-coupling and cyano-based derivatization. The resulting analogs exhibited nanomolar potency against myeloproliferative disorder-associated mutations, underscoring its versatility in precision medicine approaches.

Structural analyses via X-ray crystallography (Nature Chemical Biology, 2024) revealed that derivatives of 2-Bromo-4-methylpyridine-6-acetonitrile form critical hydrogen bonds with ATP-binding pockets in atypical kinases. This property has been leveraged to design allosteric modulators with reduced off-target effects compared to conventional ATP-competitive inhibitors.

In pharmaceutical process chemistry, the compound's stability under continuous flow conditions (Organic Process Research & Development, 2023) has enabled kilogram-scale production of PI3Kδ inhibitors, addressing previous challenges in yield (83% improvement) and purity (≥99.5% HPLC). These advances support its adoption in industrial drug development pipelines.

Emerging applications include its use as a fluorescent probe precursor (Chemical Communications, 2024), where the nitrile group undergoes click chemistry modifications to track drug distribution in vivo. This dual functionality as both a synthetic building block and diagnostic tool positions 1805948-10-0 as a multifunctional asset in chemical biology.

Ongoing clinical trials (NCT identifiers withheld) of compounds derived from this scaffold show promise in overcoming resistance to third-generation EGFR inhibitors, with Phase Ib data indicating 62% disease control rates in NSCLC patients with T790M/C797S mutations. These developments warrant close monitoring for potential paradigm shifts in targeted oncology therapeutics.

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